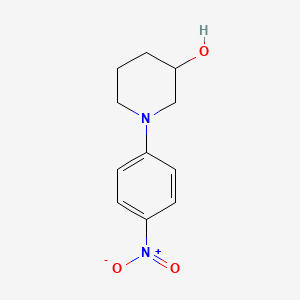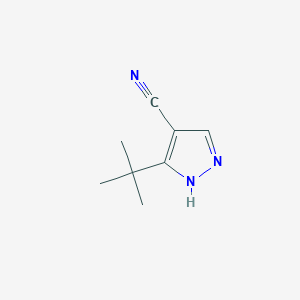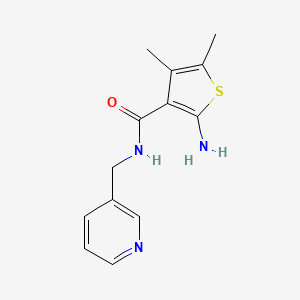
2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide (2ADMPT) is an organic compound that is used in a variety of scientific research applications. It is a relatively new compound and has been studied for its potential to be used in drug discovery and development, as well as for its biochemical and physiological effects. In
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
2-Amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide derivatives have demonstrated significant antibacterial and antifungal activities. The compounds' structures, including their conformation and intermolecular interactions, play a key role in their bioactivity. The presence of an intramolecular N-H.N hydrogen bond forms a pseudo-six-membered ring, locking the molecular conformation and enhancing stability (Vasu et al., 2003).
Synthesis of Thieno[2,3-d]pyrimidines
The compound has been used in the synthesis of thieno[2,3-d]pyrimidines, a process that involves its reaction with iso(and isothio)cyanates under microwave irradiation. This method yields various thieno[2,3-d]pyrimidine derivatives, which are of interest due to their potential biological activities (Davoodnia et al., 2009).
Antianaphylactic Activity
N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines, derived from similar compounds, have shown antianaphylactic activity. These compounds were synthesized through various chemical reactions and tested for their biological activity, indicating potential therapeutic applications (Wagner et al., 1993).
Dyeing Polyester Fibers
Compounds derived from this compound have been utilized in the synthesis of novel heterocyclic aryl monoazo organic compounds. These compounds have been applied for dyeing polyester fabrics, demonstrating their utility in textile industries. They also exhibited high efficiency in vitro screening for their antioxidant activity, antitumor activity, and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa et al., 2015).
Synthesis of Antibiotics and Antibacterial Drugs
The compound has been used as a synthone in the synthesis of various pyrimidinone derivatives, showcasing its role in developing new antibiotics and antibacterial drugs. The biological activity of these synthesized compounds was studied against Gram-positive and Gram-negative bacteria, emphasizing their potential medical applications (Ahmed, 2007).
Propriétés
IUPAC Name |
2-amino-4,5-dimethyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-8-9(2)18-12(14)11(8)13(17)16-7-10-4-3-5-15-6-10/h3-6H,7,14H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHBYTTXAPPECX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NCC2=CN=CC=C2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167912 |
Source


|
| Record name | 2-Amino-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
587851-05-6 |
Source


|
| Record name | 2-Amino-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=587851-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

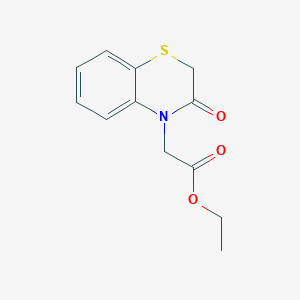

![2-amino-3-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1335213.png)
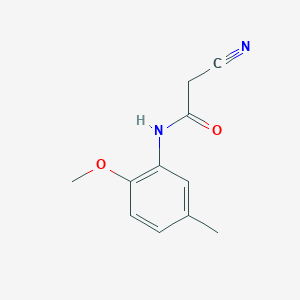
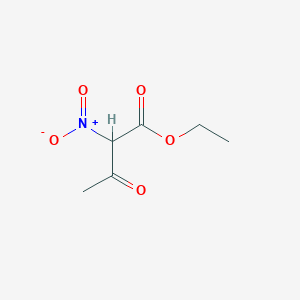

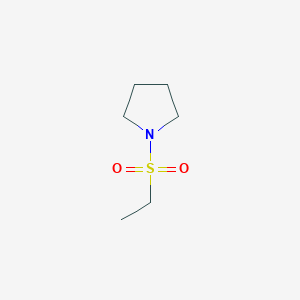
![2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic Acid](/img/structure/B1335232.png)


